
(4-Chloro-phenyl)-(2-methoxy-phenylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid is an organic compound that belongs to the class of amino acids It features a chlorophenyl group and a methoxyphenyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid typically involves the following steps:
Starting Materials: 4-Chlorobenzaldehyde and 2-Methoxyaniline.
Condensation Reaction: The aldehyde and aniline undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Carboxylation: The amine is then carboxylated to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-((2-hydroxyphenyl)amino)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Bromophenyl)-2-((2-methoxyphenyl)amino)acetic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-((2-methoxyphenyl)amino)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methoxyanilino)acetic acid |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-5-3-2-4-12(13)17-14(15(18)19)10-6-8-11(16)9-7-10/h2-9,14,17H,1H3,(H,18,19) |
InChI Key |
AHNKKAPYEZRNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


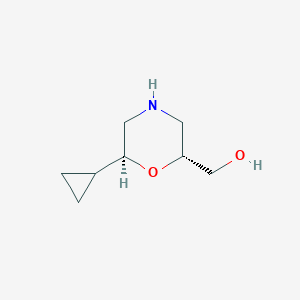
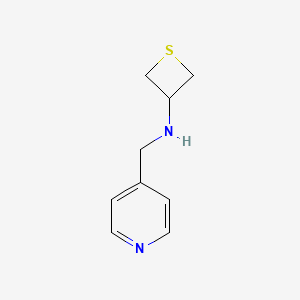
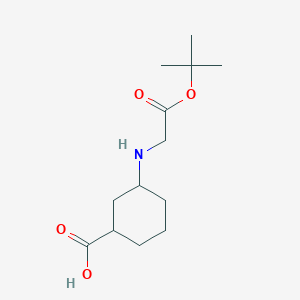
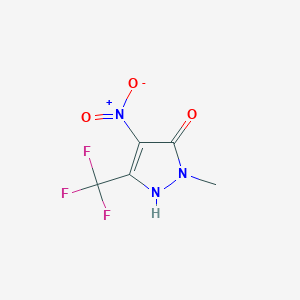
![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)
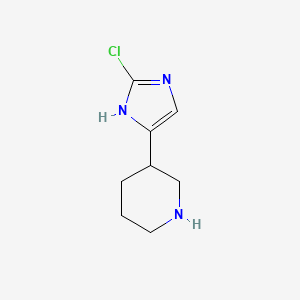
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)
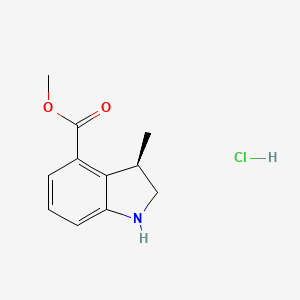
![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12989687.png)
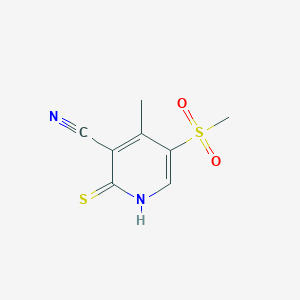
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
![5,7-Dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989714.png)
